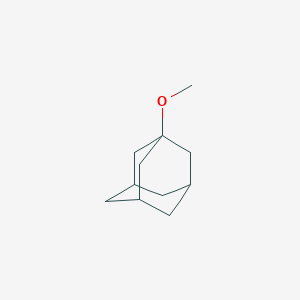

1-Methoxyadamantane

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methoxyadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBPHZFRABGLFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methoxyadamantane and Its Derivatives

Direct Synthesis Approaches to 1-Methoxyadamantane

Direct approaches involve the modification of a pre-existing adamantane (B196018) skeleton to introduce the methoxy (B1213986) group at a bridgehead position. These methods are often the most straightforward and are widely utilized.

Alkylation Reactions (e.g., from 1-adamantanol)

The most common route to this compound is through the alkylation of 1-adamantanol (B105290). This nucleophilic substitution reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then reacts with a methylating agent.

A frequently employed method involves the use of a strong base like sodium hydride (NaH) to deprotonate 1-adamantanol, followed by the addition of methyl iodide (MeI). This reaction, typically carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF), proceeds at room temperature and can provide high yields. For instance, one study reported a yield of 81% for this transformation. nih.gov Another protocol using NaH and MeI in THF with a reaction time of 24 hours at 23 °C has also been documented. nih.gov

Alternative reagents and conditions have also been explored to optimize this conversion. One notable example is the use of tungsten hexacarbonyl (W(CO)₆) as a catalyst. The reaction of 1-adamantanol with methanol (B129727) in the presence of W(CO)₆ at 180°C for one hour was reported to yield this compound with 100% chemoselectivity. ontosight.ai

| Reactants | Reagents | Solvent | Conditions | Yield |

| 1-Adamantanol, Methyl iodide | Sodium hydride | Tetrahydrofuran (THF) | Room Temperature | 81% nih.gov |

| 1-Adamantanol, Methyl iodide | Sodium hydride | Tetrahydrofuran (THF) | 0 °C to 23 °C, 24 h | Not specified nih.gov |

| 1-Adamantanol, Methanol | Tungsten hexacarbonyl | None | 180 °C, 1 h | 100% ontosight.ai |

Reductive Dehalogenation Pathways

Reductive dehalogenation offers an alternative route to this compound, starting from halogenated adamantane precursors. A specific example involves the reaction of 1,3-dibromoadamantane (B19736) with a strong base in an alcohol solvent.

In one study, the treatment of 1,3-dibromoadamantane with a 30% solution of sodium methoxide (B1231860) in methanol at a high temperature of 175°C resulted in a mixture of products. acs.org The major product was this compound, formed in 88% yield, with adamantane being a minor byproduct at 12%. acs.org The proposed mechanism suggests the formation of a 3-bromoadamant-1-yl cation, which then abstracts a hydride ion from the methoxide anion to form 1-bromoadamantane. This intermediate subsequently undergoes an S_N1 reaction to yield this compound. acs.org

| Starting Material | Reagents | Solvent | Conditions | Products & Yields |

| 1,3-Dibromoadamantane | 30% Sodium methoxide | Methanol | 175 °C | This compound (88%), Adamantane (12%) acs.org |

Ion-Derived Product Formation (e.g., from aryl ether photolysis)

Carbocationic intermediates of adamantane are notably stable and can be trapped by nucleophiles to form substituted adamantanes. One method to generate these intermediates is through the photolysis of suitable precursors.

The photolysis of 4-cyanophenyl 1-adamantyl ether in methanol has been shown to produce this compound. rsc.org This reaction proceeds via the formation of an adamantyl cation upon photo-induced cleavage of the ether bond. The solvent, methanol, then acts as a nucleophile, trapping the cation to form the final product. This specific reaction yielded this compound in 16% yield, confirming the formation of ion-derived products. rsc.org

| Precursor | Reagents/Conditions | Solvent | Product | Yield |

| 4-Cyanophenyl 1-adamantyl ether | Photolysis (light) | Methanol | This compound | 16% rsc.org |

Synthesis via Construction of the Adamantane Framework

Instead of modifying a pre-formed cage, the adamantane skeleton itself can be constructed from simpler acyclic, monocyclic, or bicyclic precursors. These methods, while often more complex, allow for the synthesis of intricately substituted adamantane derivatives. The introduction of a methoxy group would typically occur in a subsequent step after the core structure is assembled, often by converting another functional group (like a hydroxyl) into a methoxy ether using methods described in section 2.1.1.

Total Synthesis from Acyclic, Monocyclic, or Bicyclic Precursors

The construction of the adamantane core from non-cage precursors is a significant area of organic synthesis. One of the most effective approaches utilizes derivatives of bicyclo[3.3.1]nonane as key intermediates. acs.orgmdpi.com These bicyclic compounds can be synthesized from simpler building blocks and then induced to cyclize, forming the characteristic tricyclic adamantane structure.

For example, the acid-catalyzed cyclization of a suitably substituted bicyclo[3.3.1]nonane precursor can lead to the formation of the adamantane core. acs.org The first laboratory synthesis of adamantane itself, accomplished by Prelog in 1941, started from a bicyclo[3.3.1]nonane derivative known as Meerwein's ester. wikipedia.org These total synthesis strategies typically generate adamantanes with functional groups at the bridgehead positions, which can then be further manipulated. For instance, a hydroxyl group introduced during the synthesis could be subsequently methylated to yield a this compound derivative.

Radical-Mediated Functionalization for Adamantane Derivatives

Radical-mediated reactions offer a powerful tool for the direct functionalization of the adamantane core by converting strong C-H bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.netnih.govnih.gov These methods often proceed via adamantyl radical intermediates, which exhibit unique stability and reactivity. researchgate.netnih.govnih.gov

Selective C-H Bond Functionalization Techniques

The selective functionalization of adamantane's C-H bonds is challenging due to their high bond dissociation energies. However, several photocatalytic methods have emerged to address this. acs.orgacs.org Photoredox catalysis, in conjunction with a hydrogen atom transfer (HAT) catalyst, enables the selective functionalization of the strong tertiary (3°) C-H bonds of adamantanes. acs.orguiowa.edu This approach has demonstrated excellent chemoselectivity, even in the presence of weaker, more activated C-H bonds. acs.orgacs.org

For instance, a method utilizing photoredox and H-atom transfer catalysis has been developed for the direct C–H alkylation of adamantanes with high selectivity for the 3° position. acs.orguiowa.edu Another strategy employs pyrylium (B1242799) photocatalysts for the 3°-selective C–H functionalization of diamondoids, including adamantane, with moderate regioselectivity. acs.org The phthalimido-N-oxyl (PINO) radical, generated from N-hydroxyphthalimide (NHPI), has also been used as a selective hydrogen abstracting reagent for the cyanation of adamantane derivatives. d-nb.info

| Technique | Catalyst/Reagent | Selectivity | Key Findings |

|---|---|---|---|

| Photoredox Catalysis with HAT | Photoredox catalyst and H-atom transfer catalyst | Excellent for 3° C–H bonds | Allows for direct C-H alkylation of adamantanes. acs.orguiowa.edu |

| Pyrylium Photocatalysis | Pyrylium photocatalysts | Exclusive 3° selectivity with moderate regioselectivity | Effective for a range of activated acceptors and diamondoids. acs.org |

| PINO-Catalyzed Cyanation | Phthalimido-N-oxyl (PINO) radical | Selective C(sp3)–H cyanation | Provides a method for orthogonally functionalized adamantanes. d-nb.info |

Arylation and Acylation Methods

Radical-mediated methods are also employed for the arylation and acylation of adamantane. Aryl adamantanes are important in materials science and as bioactive compounds. nih.gov These can be synthesized via radical-mediated C–H arylation. nih.gov For example, the arylation of this compound has been observed to occur on the methoxy substituent rather than the adamantyl cage itself. nih.gov

Acyladamantanes, which are valuable synthetic intermediates, can be prepared through the direct radical functionalization of a C-H bond to form a C-C bond with a carbonyl group. nih.gov Traditional methods often require pre-functionalized adamantane substrates and harsh conditions. nih.gov However, newer techniques, such as those using decatungstate photocatalysis, allow for the three-component synthesis of adamantyl ketones under milder conditions. nih.gov

Stereoselective Synthesis of 1,2-Disubstituted Adamantane Derivatives

The synthesis of 1,2-disubstituted adamantane derivatives presents a significant challenge due to the rigid cage structure. cuni.czmdpi.com All 1,2-disubstituted adamantanes are chiral, making their stereoselective synthesis a key focus. mdpi.comnih.gov

One approach involves the construction of the adamantane framework from bicyclic precursors. mdpi.com For instance, derivatives of bicyclo[3.3.1]nonanes can be used to create the 1,2-substitution pattern. mdpi.com Another strategy relies on intramolecular nitrenoid insertion reactions of sulfonamide derivatives, catalyzed by rhodium acetate, to produce 2-amino-adamantane-1-carboxylic acid. cuni.cz Furthermore, the development of enantiomerically pure derivatives often starts from a common intermediate which then undergoes a series of asymmetric reactions and resolution steps. mdpi.comnih.gov

Synthesis of 1-Adamantyl-Methoxy Functionalized Scaffolds

The adamantane cage, with its defined tetrahedral geometry, is an attractive scaffold for creating complex, functionalized molecules. researchgate.net 1-Adamantyl-methoxy functionalized scaffolds are of interest for applications in medicinal and materials chemistry. researchgate.net

The synthesis of these scaffolds can involve the introduction of a methoxy group at the 1-position of the adamantane core, followed by further functionalization. For instance, 1,3-dehydroadamantanes bearing a methoxy substituent have been synthesized and used in cationic ring-opening polymerization to create poly(1,3-adamantane)s. researchgate.net Additionally, 1,3-adamantanediol (B44800) serves as a versatile starting material and spacer for the synthesis of more complex adamantane-based structures. acs.org

Optimization of Synthetic Pathways for Enhanced Yield and Efficiency

Optimizing synthetic routes to adamantane derivatives is crucial for their practical application. This involves improving reaction yields, reducing the number of synthetic steps, and utilizing milder reaction conditions. mit.eduresearchgate.netnih.gov

Chemical Reactivity and Transformation Mechanisms of 1 Methoxyadamantane

Oxidative Functionalization Pathways

Oxidative processes offer a route to introduce new functional groups onto the adamantane (B196018) scaffold of 1-methoxyadamantane. These transformations can proceed through radical cation intermediates, where the subsequent reaction pathway is highly dependent on the method of generation and the surrounding chemical environment.

Deprotonation from the Methoxy (B1213986) Group via Radical Cation Intermediates

When the radical cation of this compound is generated, for example, through single electron transfer (SET) to a photoexcited acceptor like 1,2,4,5-benzenetetracarbonitrile (TCB), a specific deprotonation pathway is observed. capes.gov.bracs.orgresearchgate.net Unlike the unsubstituted adamantane radical cation which deprotonates from a bridgehead C-H bond, the this compound radical cation preferentially deprotonates from the methyl group of the methoxy substituent. capes.gov.bracs.orgresearchgate.netresearchgate.netlookchem.commolaid.com This regioselectivity is attributed to the distinct electronic structure of the radical cation intermediate. capes.gov.bracs.orgresearchgate.net This reaction ultimately leads to the formation of benzylic ether products, where the adamantyl moiety is attached to an aromatic ring through the methylene (B1212753) of the original methoxy group. nih.gov

Hydrogen Abstraction at Bridgehead Positions by Radical Species (e.g., NO3•)

A different regioselectivity is observed when this compound reacts with potent radical species such as the nitrate (B79036) radical (NO3•). capes.gov.bracs.org The nitrate radical, which can be conveniently generated from the photolysis of cerium(IV) ammonium (B1175870) nitrate, selectively abstracts a hydrogen atom from a bridgehead position of the adamantane cage. capes.gov.bracs.orgresearchgate.netlookchem.commolaid.com This reaction pathway is notable for its high selectivity and minimal interference from the methoxy substituent, providing a valuable method for the targeted oxidative functionalization of the adamantane core. capes.gov.bracs.orgresearchgate.netlookchem.commolaid.com

Comparison with Anodic Oxidation Mechanisms

The reactivity of the this compound radical cation generated in solution differs significantly from that observed under anodic oxidation conditions. capes.gov.bracs.orgresearchgate.net While the solvated radical cation undergoes deprotonation from the methoxy group, the primary pathway during anodic oxidation is the cleavage and detachment of cations. capes.gov.bracs.orgresearchgate.netlookchem.commolaid.com This divergence in reaction mechanisms is explained by the different environments experienced by the radical cation. capes.gov.bracs.orgresearchgate.net In solution-phase SET reactions, the radical cation is solvated, influencing its subsequent reactions. capes.gov.br In contrast, during anodic oxidation, the substrate is adsorbed onto the anode surface, leading to a different set of electronic and steric influences that favor the elimination of cationic fragments. capes.gov.bracs.orgresearchgate.net Anodic oxidation generally involves either direct electron transfer at the anode surface or indirect oxidation by electrogenerated reactive species like hydroxyl radicals. mdpi.com

Reactions Involving Carbocation Intermediates

The formation of the tertiary 1-adamantyl carbocation is a key feature of the chemistry of this compound and its derivatives. This stable carbocation intermediate is central to its participation in nucleophilic substitution and Friedel-Crafts alkylation reactions.

SN1 Type Reactions and Related Solvolysis

This compound can undergo SN1-type reactions where the solvent molecule acts as the nucleophile, a process known as solvolysis. vedantu.com These reactions proceed through the formation of a carbocation intermediate. vedantu.commasterorganicchemistry.compku.edu.cnuobasrah.edu.iqlibretexts.org In the case of this compound, under acidic conditions, the methoxy group can be protonated and subsequently leave as methanol (B129727), generating the highly stable tertiary 1-adamantyl carbocation. This carbocation is then rapidly trapped by a nucleophilic solvent. youtube.com For instance, the solvolysis of adamantyl derivatives in methanol can yield this compound, demonstrating the capture of the 1-adamantyl carbocation by the solvent. researchgate.netmdpi.com The rate-determining step in these SN1 reactions is the formation of the carbocation. youtube.com

Table 1: Products from SN1 Methanolysis of (1-adamantyl)(3-noradamantyl)methyl heptafluorobutyrate This table illustrates the formation of a methoxyadamantane derivative via a carbocation intermediate.

| Product | Structure | Ratio |

| (1-adamantyl)(3-noradamantyl)methyl methyl ether | Ad-CH(OMe)-Nor | 2 |

| 2-(1-adamantyl)-1-methoxyadamantane | 2-Ad-1-MeO-Ad | 65 |

| 4-(1-adamantyl)-3-methoxyprotoadamantane | 4-Ad-3-MeO-ProtoAd | 33 |

| Data sourced from Okazaki, T. et al. researchgate.net |

Friedel-Crafts Alkylation Reactions

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction that utilizes a carbocation to alkylate an aromatic ring. adichemistry.commt.commasterorganicchemistry.comlibretexts.org The reaction is typically catalyzed by a Lewis acid, which facilitates the generation of the carbocation electrophile from an alkyl halide or alcohol. adichemistry.commt.com The stable 1-adamantyl carbocation, which can be generated from this compound under acidic conditions, is an excellent electrophile for such reactions. Once formed, the 1-adamantyl carbocation can attack an aromatic ring, such as benzene (B151609) or its derivatives, to form a C-C bond, resulting in the corresponding adamantylated aromatic compound. researchgate.netmt.com This reaction provides a direct method for attaching the bulky and lipophilic adamantyl group to aromatic systems.

Table 2: Key Steps in Friedel-Crafts Alkylation

| Step | Description |

| 1. Formation of Electrophile | The Lewis acid catalyst assists in generating a carbocation from the alkylating agent (e.g., from 1-haloadamantane or via protonation/loss of methanol from this compound). mt.commasterorganicchemistry.com |

| 2. Electrophilic Attack | The π-electrons of the aromatic ring act as a nucleophile, attacking the carbocation to form a resonance-stabilized carbocation intermediate (a σ-complex). adichemistry.com |

| 3. Deprotonation | A weak base removes a proton from the σ-complex, restoring the aromaticity of the ring and yielding the final alkylated product. mt.com |

Rearrangements of Adamantyl Carbocations

The 1-adamantyl cation is a key intermediate in many reactions involving adamantane derivatives. While relatively stable for a tertiary carbocation, it can undergo rearrangement under certain conditions, often involving intermolecular hydride transfers or reversible ring-opening of the adamantane skeleton. researchgate.net These rearrangements can lead to the formation of the 2-adamantyl cation or other structural isomers. researchgate.netresearchgate.net

For instance, the solvolysis of adamantane precursors can lead to rearranged products via carbocationic intermediates. In the SN1 methanolysis of (1-adamantyl)(3-noradamantyl)methyl heptafluorobutyrate at 100 °C, a mixture of products is formed, including not only the expected 2-(1-adamantyl)-1-methoxyadamantane but also a rearranged product, 4-(1-adamantyl)-3-methoxyprotoadamantane. oup.com The formation of the latter indicates a Wagner-Meerwein type rearrangement of the intermediate carbocation. mdpi.com

The generation of the 1-adamantyl cation from precursors like 1-hydroxyadamantane in acidic media can also initiate disproportionation and oxidation reactions, leading to products such as adamantanone. researchgate.net This transformation is understood to proceed through the formation of the 2-hydroxyadamantane via a 1,2-hydride shift within the 1-adamantyl cation. researchgate.net

Table 1: Product Distribution in the Methanolysis of (1-Adamantyl)(3-noradamantyl)methyl Heptafluorobutyrate oup.com

| Product | Structure | Yield (%) |

| (1-Adamantyl)(3-noradamantyl)methyl methyl ether | Ad-CH(OCH₃)-Nor | 2 |

| 2-(1-Adamantyl)-1-methoxyadamantane | 2-(1-Ad)-1-OCH₃-Ad | 65 |

| 4-(1-Adamantyl)-3-methoxyprotoadamantane | 4-(1-Ad)-3-OCH₃-ProtoAd | 33 |

Photochemical Reactivity and Radical Intermediates

This compound and related adamantyl ethers exhibit distinct photochemical reactivity, primarily driven by the formation of radical intermediates.

Homolytic Cleavage of Ether Bonds

Under photolytic conditions, the characteristic reaction of adamantyl ethers is the homolytic cleavage of the C-O ether bond. cdnsciencepub.comdntb.gov.uapressbooks.pub Irradiation of adamantyl aryl ethers in solvents like methanol or cyclohexane (B81311) results in the scission of this bond, generating an adamantyl radical and a corresponding phenoxy radical. cdnsciencepub.comdntb.gov.ua This bond cleavage is an exergonic process from the first excited singlet state (S₁), as the excitation energy (around 100 kcal/mol) is significantly higher than the carbon-oxygen bond dissociation energy. acs.org

For example, the photolysis of 4-cyanophenyl 1-adamantyl ether in methanol proceeds from the excited singlet state, leading to products derived from radical intermediates. acs.org

Formation of Adamantyl Radicals and Subsequent Reactions

The primary photochemical event, homolytic cleavage, yields the 1-adamantyl radical. cdnsciencepub.comdntb.gov.ua This radical is known to be relatively unreactive towards disproportionation via hydrogen atom donation due to the high strain of the resulting 1-adamantene. acs.org The subsequent reactions of the adamantyl radical largely depend on the reaction environment. In photolysis of adamantyl aryl ethers, the major products are adamantane and the corresponding phenol, formed from the radical intermediates. cdnsciencepub.comdntb.gov.ua

Alternatively, adamantyl radical cations can be generated through photoinduced single electron transfer (SET) to a strong oxidant like 1,2,4,5-benzenetetracarbonitrile (TCB). acs.orgcapes.gov.br The adamantane radical cation typically deprotonates from a bridgehead position to form the 1-adamantyl radical. acs.orgcapes.gov.brresearchgate.net However, in the case of the this compound radical cation, deprotonation occurs preferentially from the methyl group. acs.orgcapes.gov.brresearchgate.net This is attributed to the different structure of this specific radical cation. acs.orgcapes.gov.br

The nitrate radical (NO₃•), generated from the photolysis of cerium(IV) ammonium nitrate, can also react with adamantane derivatives via hydrogen abstraction to selectively form a bridgehead adamantyl radical, which can then be functionalized. acs.orgcapes.gov.br

Regioselectivity of Reactions: Reactivity at the Methoxy Substituent versus Adamantyl Moiety

Regioselectivity, the preference for reaction at one position over another, is a critical aspect of the chemistry of this compound. masterorganicchemistry.comdurgapurgovtcollege.ac.in The outcome of a reaction is determined by the relative reactivity of the adamantyl cage versus the methoxy substituent, which is influenced by both steric and electronic factors. msu.edusaskoer.ca

Arylation at the Methoxy Group

Direct arylation at the methoxy group of this compound is not the primary observed reaction pathway. Instead, reactivity is centered on the methyl carbon atoms. As noted previously, the radical cation of this compound undergoes deprotonation from the methyl group. acs.orgcapes.gov.brresearchgate.net This generates a radical centered on the carbon adjacent to the ether oxygen, which can then participate in subsequent coupling reactions. This regioselectivity contrasts with the behavior of the unsubstituted adamantane radical cation, which deprotonates at the bridgehead C-H bond. acs.orgcapes.gov.br This highlights the directing effect of the methoxy group on radical reactivity.

Influence of Substituents on Regioselectivity (e.g., in chlorocarbonylation)

Substituents on the adamantane framework exert significant control over the regioselectivity of reactions. The steric bulk of the adamantyl group can direct reactions away from certain positions. core.ac.uk In electrophilic aromatic substitution, the nature of the substituent (electron-donating or electron-withdrawing) determines the position of the incoming group. saskoer.ca

In reactions involving radical cations of substituted adamantanes, the presence of a substituent influences the site of deprotonation. For many substituted adamantanes, deprotonation from the adamantyl cage remains the dominant pathway. researchgate.net However, as seen with this compound, the substituent can shift the reactive site entirely to the substituent itself. acs.orgcapes.gov.brresearchgate.net In the case of chlorocarbonylation, the steric hindrance presented by the adamantyl group is a key factor influencing the reaction's outcome. core.ac.uk The interplay between the electronic properties of a substituent and the steric demands of the adamantyl cage ultimately governs the regiochemical outcome of a given transformation. beilstein-journals.org

Comparative Reactivity of C–H Bonds in Substituted Adamantanes

The adamantane cage is a rigid, polycyclic hydrocarbon featuring two distinct types of carbon-hydrogen bonds: tertiary C–H bonds at the four equivalent bridgehead positions (methine groups) and secondary C–H bonds at the six equivalent methylene bridge positions. nih.govresearchgate.net This structural difference gives rise to variations in chemical reactivity, a factor that is further influenced by the presence of substituents on the cage.

The direct functionalization of these C-H bonds is a significant challenge in organic synthesis due to their high bond dissociation energies (BDEs). nih.govchemrxiv.org Generally, the tertiary C-H bonds at the bridgehead positions are more reactive than the secondary C-H bonds of the methylene bridges. nih.gov This preferential reactivity is often attributed to the greater stability of the tertiary adamantyl radical or cation intermediate formed during a reaction, as well as reduced steric hindrance at the bridgehead sites compared to the methylene positions. nih.govacs.org For unsubstituted adamantane, the BDE for a tertiary C–H bond is approximately 99 kcal/mol, while for a secondary C–H bond, it is about 96 kcal/mol. nih.gov

| Bond Type | Position | Number of Bonds | Bond Dissociation Energy (kcal/mol) |

|---|---|---|---|

| Tertiary (3°) C-H | Bridgehead | 4 | ~99 nih.gov |

| Secondary (2°) C-H | Methylene | 12 | ~96 nih.gov |

The introduction of a substituent onto the adamantane framework, as in this compound, significantly influences the regioselectivity of subsequent C-H functionalization reactions. The electronic properties of the substituent play a crucial role. Electron-withdrawing groups tend to deactivate the adamantane cage, making C-H activation more difficult, whereas electron-donating groups can facilitate such reactions. cuni.cz The methoxy group (-OCH3) in this compound is considered an electron-donating group.

Theoretical and experimental studies have quantified the reactivity difference between the bridgehead and methylene positions. For example, a theoretical study on the hydroxylation of adamantane by diprotonated ferrate (H₂FeO₄) calculated the activation energies for the cleavage of tertiary and secondary C-H bonds. The results showed a lower energy barrier for abstracting a tertiary hydrogen atom, confirming its higher reactivity. acs.org

| Reaction Pathway | C-H Bond Cleaved | Calculated Activation Energy (kcal/mol) | Resulting Product |

|---|---|---|---|

| Pathway 1 | Tertiary (3°) | 6.9 acs.org | 1-Adamantanol (B105290) |

| Pathway 2 | Secondary (2°) | 8.4 acs.org | 2-Adamantanol |

This inherent preference for bridgehead functionalization is exploited in various synthetic strategies. Research has demonstrated that for adamantanes bearing a substituent at the 1-position, functionalization often occurs selectively at another available bridgehead position, such as C-3. For instance, photocatalytic C-H alkylation reactions have been developed that show excellent chemoselectivity for the strong 3° C–H bonds. amazonaws.comchemrxiv.orguiowa.edu These methods are highly versatile and tolerate a broad range of substituents at the 1-position, including alkyl, aryl, hydroxyl (-OH), halides, and nitriles, consistently yielding the 3-alkylated product. chemrxiv.org In one specific case, the radical nitrate (NO₃•) was shown to react with this compound by selectively attacking a bridgehead position with minimal interference from the methoxy substituent. acs.org However, it is noteworthy that under different conditions, deprotonation can occur at the methyl group of the methoxy substituent, representing an alternative reaction pathway that does not involve C-H activation of the adamantane cage. acs.org

The regioselectivity of C-H bond activation in substituted adamantanes is highly dependent on the reaction conditions and the nature of the catalyst or reagent employed.

| Substrate | Reaction Type | Observed Selectivity | Reference |

|---|---|---|---|

| 1-Substituted Adamantanes (e.g., -OH, -Halide, -Nitrile) | Photocatalytic C-H Alkylation | Alkylation occurs at the unoccupied bridgehead (3-) position. | chemrxiv.org |

| Adamantane | Palladium-Catalyzed Oxidative Carbonylation | Preferential activation at the bridgehead position (3°:2° ratio of 3:1). | nih.gov |

| This compound | Reaction with NO₃• radical | Selective attack at a bridgehead position. | acs.org |

| 2-Substituted Adamantanes (with electron-withdrawing groups) | Nitroxylation | Yields 5-nitroxy derivatives (functionalization at a bridgehead position). | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1-methoxyadamantane in solution. The high symmetry of the adamantane (B196018) cage results in a relatively simple, yet informative, spectrum.

The structure of this compound is unequivocally confirmed by ¹H and ¹³C NMR spectroscopy. The adamantane cage contains four distinct types of carbon atoms and three types of hydrogen atoms, leading to a corresponding number of signals in the NMR spectra.

¹H NMR: The proton spectrum displays signals for the methoxy (B1213986) group protons and the three different types of protons on the adamantane cage (bridgehead C-H, methylene (B1212753) CH₂, and methylene CH₂ adjacent to the methoxy group). The methoxy protons (-OCH₃) typically appear as a sharp singlet, significantly downfield due to the electronegativity of the oxygen atom. The protons on the adamantane skeleton appear as a set of broad, overlapping multiplets in the aliphatic region.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a clear picture of the carbon skeleton. nih.gov It shows distinct signals for the methoxy carbon, the quaternary bridgehead carbon bonded to the oxygen (C1), the three equivalent tertiary bridgehead carbons (C3, C5, C7), the three equivalent methylene carbons adjacent to the C1 position (C2, C8, C9), and the three equivalent methylene carbons at the most remote positions (C4, C6, C10). The chemical shifts are influenced by the substitution and the rigid geometry of the cage.

Below are the typical, predicted chemical shifts for this compound based on established principles.

| Atom Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -OCH₃ | ~3.2 - 3.4 | Singlet (s) | Deshielded by the oxygen atom. |

| Cage Protons | ~1.6 - 2.2 | Multiplets (m) | Complex, overlapping signals due to the rigid structure and multiple small coupling constants. |

| ¹³C NMR | |||

| C1 (Quaternary) | ~70 - 75 | Singlet | Deshielded due to direct attachment to the electronegative oxygen atom. |

| -OCH₃ | ~48 - 52 | Quartet (in ¹H-coupled) | Typical range for a methoxy carbon. |

| C3, C5, C7 (Tertiary) | ~30 - 35 | Doublet (in ¹H-coupled) | Bridgehead carbons. |

| C2, C8, C9 (Secondary) | ~40 - 45 | Triplet (in ¹H-coupled) | Methylene carbons adjacent to the point of substitution, deshielded relative to other methylene carbons. |

| C4, C6, C10 (Secondary) | ~35 - 40 | Triplet (in ¹H-coupled) | Methylene carbons beta to the point of substitution. |

The adamantane framework is exceptionally rigid, meaning its conformational analysis focuses on the orientation of its substituent—the methoxy group—and its electronic influence on the cage.

Chemical Shifts: The chemical shifts observed in both ¹H and ¹³C NMR spectra are dictated by the fixed spatial arrangement of the atoms. The electronegative oxygen atom of the methoxy group exerts a significant deshielding effect (inductive effect), causing the signals for the attached quaternary carbon (C1) and the adjacent methylene protons and carbons (C2, C8, C9) to shift downfield compared to unsubstituted adamantane. This effect diminishes with distance, providing clear evidence for the point of substitution.

Coupling Constants: The rigid, cage-like structure of adamantane fixes the dihedral angles between protons. According to the Karplus relationship, the magnitude of the proton-proton coupling constant (³JHH) is dependent on the dihedral angle. pressbooks.pub However, in adamantane derivatives, the spectra are often complicated by multiple, small long-range couplings (⁴JHH and ⁵JHH) through the rigid sigma-bond framework, leading to broad and poorly resolved multiplets for the cage protons. scielo.br A definitive analysis of coupling constants for detailed conformational insights, such as the preferred rotation of the methyl group, would necessitate advanced 2D NMR experiments like NOESY or ROESY, data for which is not widely published for this specific compound.

Elucidation of Molecular Structure using 1H and 13C NMR

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique for confirming the molecular weight of this compound and for its detection in reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is frequently employed to identify this compound in a sample mixture. core.ac.uk In this technique, the components of a mixture are first separated by the gas chromatograph based on their boiling points and interactions with the column's stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification. The Kovats retention index, a standardized measure of GC retention time, has been experimentally determined for this compound, further aiding its identification. nih.gov

The electron ionization (EI) mass spectrum of this compound is characterized by a distinct fragmentation pattern that provides valuable structural information. The molecular ion peak (M⁺•) is observed at m/z 166, which corresponds to the compound's molecular weight. nih.gov

The most significant fragmentation pathway involves the cleavage of the C1-O bond (alpha-cleavage), which is typical for ethers. chim.luuni-saarland.de This cleavage results in the loss of a methoxy radical (•OCH₃, mass 31) to form the highly stable 1-adamantyl cation at m/z 135 . This cation is often the base peak (the most intense peak) in the spectrum due to the exceptional stability of the tertiary bridgehead carbocation. Further fragmentation of the adamantyl cation leads to a series of smaller fragments characteristic of the adamantane cage, observed at m/z 109, 95, 79, and others. nih.gov

This fragmentation pattern is highly diagnostic. The formation of the m/z 135 cation is a clear indicator of an adamantane cage with a substituent that can be readily cleaved. This allows for the clear differentiation of this compound from its non-cage isomers, which would not produce the stable adamantyl cation and would therefore exhibit entirely different fragmentation patterns.

| m/z (Mass/Charge Ratio) | Proposed Fragment | Formula | Notes |

| 166 | Molecular Ion (M⁺•) | [C₁₁H₁₈O]⁺• | Corresponds to the intact molecule. |

| 135 | 1-Adamantyl Cation | [C₁₀H₁₅]⁺ | Base Peak . Formed by loss of •OCH₃ radical. Highly stable tertiary carbocation. |

| 109 | [C₈H₁₃]⁺ | [C₈H₁₃]⁺ | Result of further fragmentation of the adamantyl cage. |

| 95 | [C₇H₁₁]⁺ | [C₇H₁₁]⁺ | Result of further fragmentation of the adamantyl cage. |

| 79 | [C₆H₇]⁺ | [C₆H₇]⁺ | Result of further fragmentation of the adamantyl cage. |

Identification of Reaction Products via GC-MS

Vibrational Spectroscopy (Infrared and Raman)

While detailed experimental infrared (IR) and Raman spectra for this compound are not widely available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its known functional groups and the properties of the adamantane cage. pressbooks.pubbris.ac.ukspectroscopyonline.com

C-H Stretching: The molecule will exhibit strong C-H stretching vibrations from the sp³-hybridized carbons of the adamantane cage and the methoxy group. These are expected in the 2850-3000 cm⁻¹ region of the IR spectrum. pressbooks.pub

C-O-C Stretching: The most diagnostic peak for the ether functionality is the C-O-C asymmetric stretch, which is typically strong and appears in the 1070-1150 cm⁻¹ region. This band confirms the presence of the methoxy group.

CH₂ Bending: The scissoring and wagging vibrations of the numerous methylene (CH₂) groups in the adamantane cage will produce a series of peaks in the fingerprint region, typically around 1450-1470 cm⁻¹. bris.ac.uk

Adamantane Cage Vibrations: The adamantane skeleton itself has several characteristic "breathing" and deformation modes that give rise to sharp peaks in the lower frequency region of the Raman spectrum, although these can be weak in the IR spectrum. bris.ac.uk

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| C-H Stretch | Alkane (cage) & -OCH₃ | 2850 - 3000 | Strong |

| C-O-C Asymmetric Stretch | Ether | 1070 - 1150 | Strong |

| CH₂ Scissor | Alkane (cage) | ~1450 - 1470 | Medium |

| C-H Bends | Alkane (cage) | 1350 - 1470 | Medium-Weak |

| Cage Deformations | Adamantane Skeleton | < 1000 | Variable (Often stronger in Raman) |

Characterization of Functional Groups and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a detailed fingerprint of the functional groups and molecular vibrations within this compound. nih.gov For a molecule to be IR active, there must be a change in the dipole moment during the vibration, whereas for a vibration to be Raman active, a change in the polarizability of the molecule is necessary. acs.org

The spectrum of this compound is dominated by the vibrations of the adamantane cage and the attached methoxy group. The key vibrational modes include:

C-H Stretching: The adamantane cage contains both methylene (-CH2-) and methine (-CH-) groups. The stretching vibrations for these sp3-hybridized C-H bonds are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org The methyl (-CH3) group of the methoxy substituent also exhibits symmetric and asymmetric stretches in this range.

C-O Stretching: A key functional group is the ether linkage. The asymmetric C-O-C stretching vibration is expected to produce a strong, characteristic band in the IR spectrum, typically in the range of 1070-1150 cm⁻¹. libretexts.org

Adamantane Skeleton Vibrations: The adamantane cage itself has characteristic "breathing" and deformation modes. These C-C stretching and C-C-C bending vibrations occur in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are numerous due to the high symmetry and rigidity of the cage structure. bris.ac.uksciencegate.app Studies on similar 1-substituted adamantanes, such as 1-chloroadamantane (B1585529) and 1-bromoadamantane, show complex patterns in this region that are sensitive to the substituent. researchgate.netresearchgate.net

The expected vibrational frequencies for the primary functional groups in this compound are summarized in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| Adamantane C-H | Stretching | 2850 - 3000 | Strong |

| Methoxy C-H | Stretching | 2850 - 3000 | Strong |

| Adamantane C-C | Stretching & Bending | < 1470 | Medium-Weak |

| Ether C-O-C | Asymmetric Stretching | 1070 - 1150 | Strong |

This table presents expected values based on established spectroscopic correlation tables and data from related adamantane derivatives.

Conformational Analysis using Vibrational Modes

Conformational analysis of this compound primarily considers the orientation of the methoxy group relative to the adamantane cage. The adamantane skeleton is exceptionally rigid due to its fused cyclohexane (B81311) rings, all locked in the chair conformation. nih.gov This rigidity precludes the kind of conformational isomerism seen in flexible aliphatic chains.

Therefore, the main conformational freedom involves the rotation of the methyl group around the O-C(adamantane) bond. Vibrational spectroscopy can be used to study such rotational dynamics. In related molecules like 1-chloroadamantane, variable-temperature vibrational spectroscopy has been used to investigate molecular rotation in the solid state. researchgate.net In the ordered crystalline phase of 1-chloroadamantane, motion is restricted to rotation about the molecular C3 axis. researchgate.net For this compound in the gas or liquid phase, it is expected that there would be relatively free rotation of the methoxy group. In the solid state, this rotation might be hindered or locked into a specific orientation depending on the crystal packing forces. Low-frequency vibrational modes (lattice phonons) observed in Raman spectroscopy are particularly sensitive to crystal symmetry and intermolecular interactions that would govern such conformational preferences in the solid state. researchgate.net

Electronic Spectroscopy (UV/Visible and Fluorescence)

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light. researchgate.net The type of electronic transition depends on the orbitals involved, such as sigma (σ), pi (π), and non-bonding (n) orbitals. lookchem.com

This compound is a saturated aliphatic ether. It lacks π-systems or other traditional chromophores that absorb light in the standard UV-Vis range (200–800 nm). msu.edu The electrons present are in σ bonds (C-C, C-H, C-O) and in a non-bonding (n) orbital on the oxygen atom. The possible electronic transitions are therefore of high energy:

n → σ : Excitation of a non-bonding electron from the oxygen atom to an antibonding σ orbital.

σ → σ : Excitation of an electron from a bonding σ orbital to an antibonding σ orbital.

Both of these transitions require high energy, meaning they absorb photons at short wavelengths, typically below 200 nm in the vacuum-UV region. msu.edu Consequently, this compound is expected to be transparent in a standard UV-Visible spectrum. While studies mention the formation of this compound during the photolysis of certain adamantyl aryl ethers, the photophysical data reported in those studies, such as UV absorption, pertains to the aromatic precursor molecules which contain a chromophore, not to the this compound product itself. dntb.gov.uacdnsciencepub.com

Fluorescence spectroscopy is used to measure the emission of light from a molecule as it relaxes from an excited singlet state (S₁) to the ground state (S₀). researchgate.net The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. researchgate.net

As established, this compound does not possess a suitable chromophore and is not expected to absorb significantly in the near-UV or visible regions. The absence of low-energy electronic transitions means the molecule is non-fluorescent. Therefore, the determination of an excited singlet state lifetime through time-resolved fluorescence decay is not a standard or applicable characterization method for this compound. nih.gov Studies on related compounds show that fluorescence and the associated lifetime measurements are characteristic of derivatives containing aromatic or other unsaturated systems, which are absent in this compound. cdnsciencepub.com

Investigation of Electronic Transitions and Excited States

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. bhu.ac.inresearchgate.net It provides definitive information on bond lengths, bond angles, and molecular conformation. unam.mx

A search of the available scientific literature and structural databases did not yield a specific crystal structure determination for this compound. However, the structure can be confidently predicted based on the extensive crystallographic data available for numerous other 1-substituted adamantane derivatives. nih.gov

The adamantane cage is a highly symmetric and rigid structure composed of three fused cyclohexane rings, all in the chair conformation. nih.gov The C-C bond lengths within the cage are expected to be typical for sp³-sp³ carbon bonds (approx. 1.54 Å), and the bond angles are close to the ideal tetrahedral angle of 109.5°. The methoxy group is attached to one of the four equivalent bridgehead (tertiary) carbon atoms. The C-O and O-CH₃ bond lengths would be consistent with those found in other aliphatic ethers. In the solid state, the molecules would pack into a crystal lattice determined by weak van der Waals forces, with the specific orientation of the methoxy group influenced by optimizing these intermolecular interactions.

Computational Chemistry Studies on 1 Methoxyadamantane Systems

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the electronic and geometric features of 1-methoxyadamantane.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for investigating the electronic structure of molecules. researchgate.netmpie.de DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, known as its ground state geometry. faccts.de The theory is based on the principle that the energy of a molecule can be determined from its electron density. researchgate.netmdpi.com

In practice, the geometry of this compound is optimized by finding the minimum energy structure on the potential energy surface. faccts.de This involves calculating the forces on each atom and adjusting their positions until the forces are negligible. storion.ru For adamantane (B196018) and its derivatives, DFT calculations have been successfully used to model their structural and electronic properties. mdpi.comnih.gov For instance, studies on adamantane functionalized with alkali metals have utilized DFT to determine changes in geometrical symmetry upon substitution. tsri.or.th The parent adamantane molecule possesses a highly symmetric Td point group. Upon substitution at a bridgehead carbon, as in this compound, the symmetry is lowered, which influences its electronic properties. tsri.or.th

A representative table of how DFT can be used to analyze the electronic properties of substituted adamantanes is shown below, based on data from related adamantane derivatives.

| Property | Pristine Adamantane | 1-Substituted Adamantane (Analog) |

| Total Electronic Energy (eV) | -10632 | -10254 (for mono-bora adamantane) |

| HOMO Energy (eV) | -7.44 | -7.10 (for 2-bora adamantane) |

| LUMO Energy (eV) | Varies with substitution | Varies with substitution |

| Point Group | Td | C3v |

Table 1: Representative electronic properties of adamantane and a substituted analog calculated using DFT. Data is sourced from studies on boron-substituted adamantanes for illustrative purposes. mdpi.com

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a widely used ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. wikipedia.org Electron correlation is the interaction between electrons, and its inclusion is crucial for accurate prediction of molecular properties.

For instance, a comparative study on adamantane derivatives might use both DFT and MP2 to assess electronic properties, as illustrated in the hypothetical data table below.

| Property | DFT (B3LYP) | MP2 |

| Dipole Moment (Debye) | Value | Value |

| Polarizability (ų) | Value | Value |

| Ionization Potential (eV) | Value | Value |

Table 2: A representative comparison of electronic properties calculated using DFT and MP2 methods for a generic adamantane derivative.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ugm.ac.id The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. physchemres.org A large HOMO-LUMO gap generally implies high stability and low reactivity. irjweb.com

Computational methods like DFT are frequently used to calculate the energies of the HOMO and LUMO and visualize their spatial distribution. ugm.ac.idphyschemres.org For this compound, the methoxy (B1213986) group at the bridgehead position is expected to influence the HOMO-LUMO gap. Studies on other 1-substituted adamantanes have shown that the nature of the substituent significantly affects the electronic properties. For example, substitution at the C1 position of adamantane with boron has been shown to narrow the HOMO-LUMO gap significantly. mdpi.comnih.gov In contrast, a study on 1,3-diaza-adamantan-6-one derivatives showed that substitutions on the adamantane framework lead to a decrease in the LUMO energy and an increase in the HOMO energy, resulting in a smaller energy gap. ugm.ac.id

The molecular orbitals themselves can be visualized to understand bonding interactions. molpro.net In adamantane, the HOMO is typically localized between the carbon-hydrogen bonds, while the LUMO is more delocalized across the surface of the molecule. researchgate.net The introduction of a methoxy group would likely lead to a greater contribution of the oxygen's lone pair electrons to the HOMO, potentially raising its energy and thus affecting the HOMO-LUMO gap and the molecule's reactivity.

A hypothetical table of HOMO-LUMO data for this compound, based on trends from similar substituted adamantanes, is presented below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Adamantane | -7.44 | >0 | High |

| This compound (estimated) | Slightly higher than adamantane | Slightly lower than adamantane | Lower than adamantane |

Table 3: Estimated HOMO-LUMO energy values for this compound based on trends observed in substituted adamantanes. mdpi.comugm.ac.id

Ab Initio Methods (e.g., MP2) for Electronic Properties

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for mapping out the intricate steps of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. ucsb.edu Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and predicting its rate. Computational methods allow for the location of these saddle points on the potential energy surface. ucsb.edureddit.com

For reactions involving adamantane derivatives, such as substitution or fragmentation, computational analysis can reveal the detailed reaction pathway. rsc.org For example, in the dissociative photoionization of adamantane, DFT calculations have identified a rate-limiting transition state for the loss of various carbon fragments. rsc.org This transition state involves the opening of the adamantane cage structure. rsc.org While a specific transition state analysis for a reaction of this compound is not detailed in the available literature, the general approach would involve proposing a reaction, constructing an initial guess for the transition state structure, and then using optimization algorithms to locate the true saddle point. reddit.com A key verification of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. ucsb.edu

Computational chemistry can also provide quantitative data on the thermodynamics and kinetics of chemical reactions. unibo.it Thermodynamic properties, such as the change in enthalpy (ΔH) and Gibbs free energy (ΔG), determine the feasibility of a reaction and the position of equilibrium. Kinetic parameters, most notably the activation energy (Ea), govern the rate at which the reaction occurs. wikipedia.org

Studies on the functionalization of adamantane have utilized computational methods to understand the relative stability of intermediates and the energy barriers of reaction steps. cuni.cz For instance, computational studies on the formation of tetraphenyladamantanes have helped to identify the thermodynamic products of Friedel-Crafts alkylation reactions. thieme-connect.com In the context of this compound, computational studies could be used to investigate reactions such as ether cleavage or further substitution on the adamantane core. By calculating the energies of reactants, products, and transition states, the activation energy and reaction enthalpy can be determined, providing a comprehensive picture of the reaction's energetic landscape. For example, a study on the unimolecular and bimolecular dissociation of propylene (B89431) glycol ethyl ether used DFT to investigate the thermodynamic and kinetic parameters of various reaction pathways. A similar approach could be applied to understand the thermal stability and decomposition pathways of this compound.

A representative table summarizing the kind of data that can be obtained from such a study is shown below.

| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Reaction Enthalpy (ΔH) (kJ/mol) |

| Pathway 1 | Value | Value |

| Pathway 2 | Value | Value |

Table 4: A representative table of thermodynamic and kinetic data for hypothetical transformation pathways of an adamantane derivative.

Radical Cation Structures and Transformations

The radical cation of this compound is a key intermediate in certain chemical reactions. Unlike the adamantane radical cation which primarily deprotonates from a bridgehead position, the this compound radical cation undergoes deprotonation from the methyl group. acs.org This difference in reactivity is attributed to the distinct structure of its radical cation. acs.org

Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the structures and transformations of such radical cations. researchgate.netresearchgate.net For diamondoid radical cations in general, it has been shown that they can form stable species in the gas phase without significant structural rearrangement, a consequence of the cage structure stabilizing the positive charge through delocalization. researchgate.net However, the presence of substituents, as in this compound, can significantly influence the geometry and subsequent reaction pathways of the radical cation. acs.org For instance, in the case of adamantane derivatives, the formation of radical cations can be achieved through single-electron transfer (SET) to a photoexcited acceptor like 1,2,4,5-benzenetetracarbonitrile (TCB). acs.org The subsequent chemical reaction is then governed by the properties of the resulting radical cation. acs.org

In some functionalized diamondoids, ionization can even induce the opening of the adamantyl cage, leading to the formation of more stable bicyclic isomers. researchgate.net While this has been observed for 1-aminoadamantane, it highlights the potential for complex transformations in substituted adamantane radical cations. researchgate.net

Conformational Analysis and Intermolecular Interactions

The behavior of this compound and its radical cation in solution is heavily influenced by its conformation and interactions with solvent molecules.

Solvation plays a critical role in the chemistry of charged species like radical cations. uni-hamburg.de The interaction between a solute and the surrounding solvent molecules can stabilize the solute and influence reaction pathways. uni-hamburg.de For radical cations of substituted adamantanes, the environment experienced by the ion—whether it is a solvated species in solution or adsorbed on an anode surface—can lead to different reaction outcomes. acs.org This highlights the importance of solute-solvent interactions in determining the chemical behavior of these intermediates. acs.org

Computational methods are used to calculate solvation free energies, providing a quantitative measure of the interaction between a solute and a solvent. rsc.orgosti.govmdpi.comchemrxiv.org These calculations can involve explicit solvent models, where individual solvent molecules are included, or implicit continuum models. rsc.orgmdpi.com For the this compound radical cation, understanding its solvation energy is key to rationalizing its reactivity in different media. The interaction with nucleophilic solvents, for instance, has been shown to stabilize alternative structures of diamondoid radical cations, altering their reactivity. researchgate.netacs.org

Quantum chemical calculations have revealed that diamondoid radical cations can be structurally labile, meaning they can exist in multiple, energetically similar conformations. researchgate.net For instance, while the diamantane radical cation has a D3d symmetry in the gas phase with elongated apical C-H bonds, complexation with a nucleophilic solvent can stabilize an alternative Cs structure with elongated medial C-H bonds. researchgate.net This structural flexibility, influenced by the environment, is a key factor in determining the outcome of oxidative transformations. researchgate.net

The symmetry of the radical cation is a crucial aspect of its electronic structure. For many quadrupolar molecules, it has been observed that while the ground state is symmetric, the excited state can undergo symmetry breaking, leading to a dipolar nature. unige.ch This phenomenon is often triggered by fluctuations in the local field generated by the surrounding solvent. unige.ch Although this compound itself is not quadrupolar, the concept that the environment can induce changes in the symmetry and electronic distribution of a molecule or its corresponding radical cation is a fundamental principle in computational chemistry. unige.ch

Solvation Energy and Solute-Solvent Interactions

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a link between molecular structure and experimental observations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide insights into molecular structure and conformation. pdx.edu For adamantane derivatives, 13C NMR chemical shifts have been used in conjunction with computational calculations to study their ground-state conformations. grafiati.com While specific theoretical NMR data for this compound is not detailed in the provided context, the general approach involves using methods like DFT to calculate the magnetic shielding constants of the nuclei, which are then converted to chemical shifts. core.ac.ukoup.com

Theoretical NMR Chemical Shifts

Charge Distribution and Electrostatic Potential Analysis

Computational chemistry provides powerful tools for elucidating the electronic structure of this compound, offering insights into its reactivity and intermolecular interactions. The primary methods for this analysis involve calculating the distribution of electron density, which can be quantified through population analysis schemes, and visualizing it through molecular electrostatic potential maps. These analyses are fundamental to understanding how the molecule interacts with other chemical species.

Research Findings on Charge Distribution

The introduction of a methoxy group onto the adamantane scaffold creates a significant polarization of the electron density. The charge distribution in this compound has been investigated using computational methods such as Mulliken population analysis. researchgate.net This type of analysis partitions the total electron density of the molecule among its constituent atoms, assigning a partial charge to each atomic center.

While specific reported values are scarce, the principles of organic chemistry and findings from related adamantane derivatives allow for a detailed description of the expected charge distribution:

Oxygen Atom: As a highly electronegative atom, the oxygen of the methoxy group draws electron density towards itself, resulting in a significant negative partial charge. This makes it a primary site for interaction with electrophiles or hydrogen bond donors.

Adamantane Bridgehead Carbon (C1): The carbon atom of the adamantane cage directly bonded to the oxygen (C1) bears a partial positive charge. This is a direct consequence of the electron-withdrawing inductive effect of the adjacent oxygen atom.

Methyl Carbon: Similarly, the carbon atom of the methyl group is also bonded to the oxygen and thus carries a partial positive charge.

Adamantane Cage: The rest of the hydrocarbon cage is largely nonpolar. However, the delocalization of the radical cation through the sigma framework in related adamantane structures suggests that the electronic effects of the substituent are not entirely localized. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful method used to study charge distribution and donor-acceptor interactions in molecules. acs.org For this compound, an NBO analysis would describe the C-O bonds as highly polarized covalent bonds and identify the lone pairs on the oxygen atom as the primary Lewis base sites. researchgate.net

The following table outlines the expected partial atomic charges on the key atoms of this compound based on established chemical principles and computational analysis methods.

| Atom/Group | Expected Partial Charge | Reasoning |

|---|---|---|

| Oxygen (O) | Negative (-) | High electronegativity, drawing electron density from adjacent carbon atoms. |

| Bridgehead Carbon (C1) | Positive (+) | Bonded to the electronegative oxygen, resulting in an inductive pull of electron density. |

| Methyl Carbon (-CH₃) | Positive (+) | Bonded to the electronegative oxygen. |

| Hydrogens of Methoxy Group | Slightly Positive (+) | Polarization of the C-H bonds, influenced by the adjacent oxygen. |

| Other Adamantane Carbons | Near-Neutral | Part of a largely nonpolar hydrocarbon framework, with minor inductive effects. |

| Other Adamantane Hydrogens | Near-Neutral | Part of a largely nonpolar hydrocarbon framework. |

Electrostatic Potential (ESP) Analysis

The molecular electrostatic potential (MESP or ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.net It illustrates the electrostatic potential experienced by a positive point charge at the molecule's surface. These maps are color-coded to indicate electron-rich and electron-poor regions, which are critical for predicting non-covalent interactions and sites of chemical reactivity.

For this compound, an ESP map would reveal:

A Region of Negative Potential (Red/Yellow): This area would be concentrated around the oxygen atom, corresponding to its high electron density and the presence of lone pairs. This is the most likely site for electrophilic attack and for forming hydrogen bonds where the oxygen acts as the acceptor.

Regions of Positive Potential (Blue): These areas are typically found around the hydrogen atoms of the methoxy group and, to a lesser extent, the hydrogen atoms on the adamantane cage. These electron-deficient regions are susceptible to nucleophilic interaction.

A Neutral Region (Green): The hydrocarbon surface of the adamantane cage would be largely green, indicating its nonpolar, lipophilic character.

This predicted ESP is consistent with experimental findings where arylation of this compound occurs on the methoxy substituent, a reaction guided by the electronic features of that group. nih.gov Similarly, studies on the radical cation of this compound show that deprotonation occurs from the methyl group, which is explained by the structure and charge distribution of the reactive intermediate. The anisotropic charge distribution is a key feature that governs the molecule's chemical behavior.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of 1-methoxyadamantane exist, such as the base-mediated methylation of 1-adamantanol (B105290), there is a continuous drive to develop more efficient and versatile synthetic routes. Future research will likely focus on the construction of the adamantane (B196018) framework itself as a means to introduce the methoxy (B1213986) group and other functionalities. mdpi.com This could involve exploring transannular cyclization reactions of bicyclo[3.3.1]nonane-derived diolefins, where the formation of a stable 1-adamantyl cation intermediate can be trapped by methanol (B129727) or a methoxy equivalent. mdpi.com Additionally, the development of one-pot reactions that combine selective oxidation and cyclization could offer streamlined pathways to this compound and its derivatives. acs.org The exploration of different catalysts and reaction conditions will be crucial in optimizing yields and diastereoselectivity for these novel synthetic approaches. mdpi.com

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involving this compound is critical for controlling its reactivity and designing new transformations. The radical cation of this compound exhibits interesting behavior, with deprotonation occurring at the methyl group. acs.org Further investigations into the factors governing this regioselectivity, such as the solvent environment and the nature of the oxidant, are warranted. acs.org Advanced computational methods, such as the Unified Reaction Valley Approach (URVA), can provide detailed insights into the energy profiles and transition states of reactions involving this compound. smu.edu By dissecting reaction pathways into distinct phases, researchers can gain a more nuanced understanding of bond-breaking and bond-forming events, which is essential for predicting and controlling reaction outcomes. smu.edu

Rational Design of New Adamantane-Based Chemical Entities

The rigid and lipophilic nature of the adamantane cage makes it an attractive building block in medicinal chemistry and drug design. researchgate.net Future efforts will focus on the rational design of new adamantane-based chemical entities derived from this compound. This involves leveraging the adamantane core as a scaffold to which various pharmacophoric groups can be attached. researchgate.netrsc.org By modifying the substituents on the adamantane framework, it is possible to fine-tune the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net For instance, incorporating a phenyl ring between the adamantane core and a side chain has been shown to enhance biological activity in certain contexts. rsc.org The goal is to develop new molecules with improved therapeutic efficacy and selectivity. researchgate.netrsc.org

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties of adamantane derivatives, including this compound, offer exciting opportunities for interdisciplinary research, particularly at the nexus of organic chemistry and materials science. interesjournals.orgroutledge.compathwaystoscience.org The adamantane cage can be incorporated into polymers and other materials to enhance their thermal stability, rigidity, and other physical properties. pensoft.net Future research could explore the use of this compound as a monomer or a modifying agent in the synthesis of novel polymers. pensoft.net Furthermore, the ability of adamantane to form stable host-guest complexes with cyclodextrins opens up possibilities for the development of new drug delivery systems and functional nanomaterials. pensoft.net This interdisciplinary approach, combining the precise control of organic synthesis with the principles of materials science, is expected to lead to the creation of advanced materials with tailored properties and functions. interesjournals.orgroutledge.comyoutube.comartsetmetiers.fr

Synergistic Application of Experimental and Computational Methodologies

The synergy between experimental and computational chemistry is a powerful tool for advancing our understanding of this compound and its derivatives. nih.govfrontiersin.orgnsps.org.ngdoi.org Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can provide valuable insights into the electronic structure, reactivity, and interaction of these molecules with their environment. nih.govresearchgate.net These theoretical predictions can then be validated and refined through targeted experiments. nih.govnsps.org.ng For example, computational studies can help predict the most promising candidates for new adamantane-based drugs or materials, which can then be synthesized and tested in the laboratory. nsps.org.ng This integrated approach, where computational modeling guides experimental design and experimental results inform further theoretical investigations, will be crucial for accelerating the discovery and development of new applications for this compound and related compounds. frontiersin.orgnsps.org.ngdoi.org

Q & A

Q. What criteria should guide the selection of solvents and sensitizers in photochemical reactions with this compound?

- Methodological Answer : Prioritize solvents with low UV absorption (e.g., methylene chloride) and sensitizers with appropriate triplet energies (e.g., biacetyl). Conduct control experiments to rule out solvent-sensitizer interactions. Optimize concentrations via DOE (Design of Experiments) to maximize yield and minimize side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.